molecular formula C8H6N2OS B186438 2-imino-2,3-dihydro-4H-1,3-benzothiazin-4-one CAS No. 15601-85-1

2-imino-2,3-dihydro-4H-1,3-benzothiazin-4-one

Cat. No.: B186438
CAS No.: 15601-85-1
M. Wt: 178.21 g/mol
InChI Key: YIFFDQCDFYGWIB-UHFFFAOYSA-N
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Description

2-imino-2,3-dihydro-4H-1,3-benzothiazin-4-one is a heterocyclic compound that has garnered significant interest due to its potential therapeutic applications. It belongs to the benzothiazinone family, which is known for its diverse biological activities. The compound has a molecular formula of C8H6N2OS and a molecular weight of 178.21 g/mol .

Mechanism of Action

Target of Action

The primary targets of 2-imino-2,3-dihydro-4H-1,3-benzothiazin-4-one, also known as 2-amino-1,3-benzothiazin-4-one, are therapeutically relevant serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .

Mode of Action

The compound interacts with its targets through hydrogen bonds and π–π interactions, facilitated by its heteroatoms and the fused aromatic ring . It is believed to act as an acyl-enzyme inhibitor, undergoing enzymatic ring cleavage that leads to the acylation of the active-site serine in the target enzymes . This is followed by slow deacylation of the acyl-enzyme intermediate .

Biochemical Pathways

The compound affects the biochemical pathways involving its target enzymes. For instance, it has been characterized as a potent inhibitor of human leukocyte elastase, an enzyme involved in immune response . It also inhibits other enzymes like cathepsin G, chymase, C1r serine protease of the complement system, thrombin, and human cytomegalovirus protease . The inhibition of these enzymes can lead to downstream effects on the respective biochemical pathways they are involved in.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to the inhibition of its target enzymes. By inhibiting these enzymes, the compound can potentially modulate the biochemical pathways they are involved in, leading to various cellular effects. For instance, the inhibition of human leukocyte elastase could impact immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-2,3-dihydro-4H-1,3-benzothiazin-4-one typically involves the reaction of anthranilic acid derivatives with isothiocyanates. This reaction proceeds through the formation of a thiourea intermediate, which then undergoes cyclization to form the benzothiazinone ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to improve efficiency and yield. The use of catalysts and optimized reaction conditions can also enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-imino-2,3-dihydro-4H-1,3-benzothiazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzothiazinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazinones .

Scientific Research Applications

2-imino-2,3-dihydro-4H-1,3-benzothiazin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of various enzymes, making it a valuable tool in biochemical studies.

    Medicine: Due to its biological activities, it is being investigated for its potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

2-imino-2,3-dihydro-4H-1,3-benzothiazin-4-one can be compared with other similar compounds, such as:

    4H-3,1-benzothiazin-4-ones: These compounds share a similar core structure but may have different substituents, leading to variations in biological activity.

    Benzoxazinones: These compounds have an oxygen atom in place of the sulfur atom in benzothiazinones, resulting in different chemical and biological properties.

Properties

IUPAC Name

2-amino-1,3-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c9-8-10-7(11)5-3-1-2-4-6(5)12-8/h1-4H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFFDQCDFYGWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50935353
Record name 2-Imino-2H-1,3-benzothiazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15601-85-1
Record name MLS002703805
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Record name 2-Imino-2H-1,3-benzothiazin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4H-1,3-benzothiazin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-imino-2,3-dihydro-4H-1,3-benzothiazin-4-one
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Reactant of Route 5
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Reactant of Route 6
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